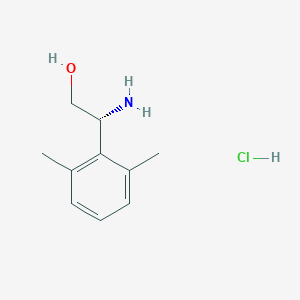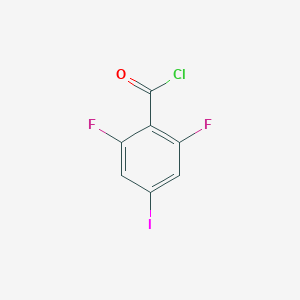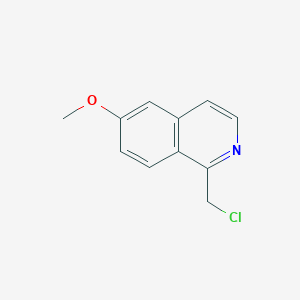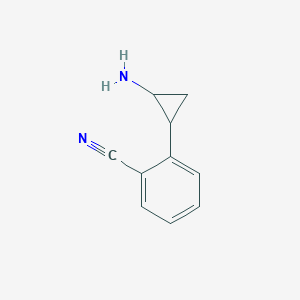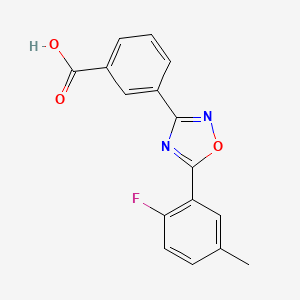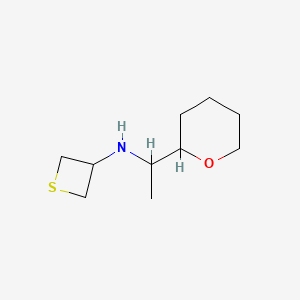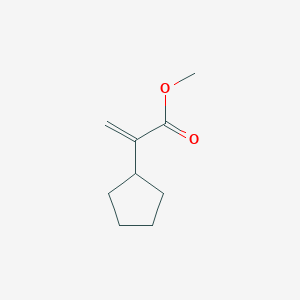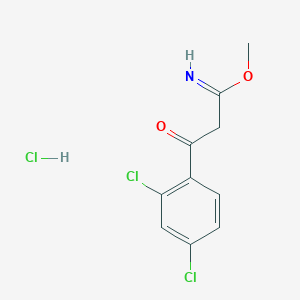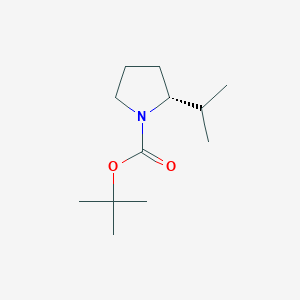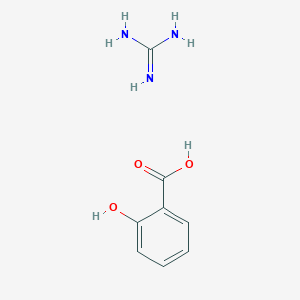
Guanidine 2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine 2-hydroxybenzoate is a chemical compound that combines the guanidine group with 2-hydroxybenzoic acid (salicylic acid). Guanidine is known for its strong basicity and ability to form hydrogen bonds, making it a versatile functional group in various chemical and biological applications . The combination with 2-hydroxybenzoic acid introduces additional properties, potentially enhancing its utility in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanidine 2-hydroxybenzoate typically involves the reaction of guanidine with 2-hydroxybenzoic acid. One common method is to dissolve guanidine in a suitable solvent, such as ethanol, and then add 2-hydroxybenzoic acid. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for various applications .
Chemical Reactions Analysis
Types of Reactions: Guanidine 2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form guanidinium salts.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The hydroxyl group on the 2-hydroxybenzoic acid can participate in substitution reactions, such as esterification or etherification
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions
Major Products:
Oxidation: Guanidinium salts.
Reduction: Amines.
Substitution: Esters or ethers of 2-hydroxybenzoic acid
Scientific Research Applications
Guanidine 2-hydroxybenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of guanidine 2-hydroxybenzoate involves its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can enhance the release of acetylcholine following a nerve impulse, while the 2-hydroxybenzoic acid moiety can inhibit enzymes like cyclooxygenase, contributing to anti-inflammatory effects . These interactions make it a valuable compound in both biological and chemical research.
Comparison with Similar Compounds
Guanidine hydrochloride: A strong organic base used in protein denaturation and as a reagent in organic synthesis.
2-hydroxybenzoic acid (salicylic acid): Known for its anti-inflammatory and analgesic properties.
Guanidine nitrate: Used as a propellant and in the synthesis of other guanidine derivatives.
Uniqueness: Guanidine 2-hydroxybenzoate combines the properties of guanidine and 2-hydroxybenzoic acid, making it unique in its ability to participate in a wide range of chemical reactions and its potential therapeutic applications. Its dual functionality allows for diverse applications in chemistry, biology, and medicine, setting it apart from other similar compounds .
Properties
Molecular Formula |
C8H11N3O3 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
guanidine;2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6O3.CH5N3/c8-6-4-2-1-3-5(6)7(9)10;2-1(3)4/h1-4,8H,(H,9,10);(H5,2,3,4) |
InChI Key |
HDVCYCNKHYGCQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C(=N)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


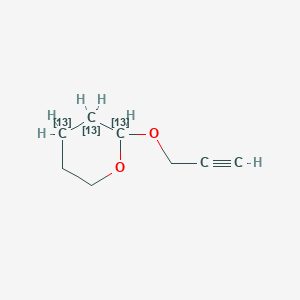
![Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]-](/img/structure/B12954826.png)
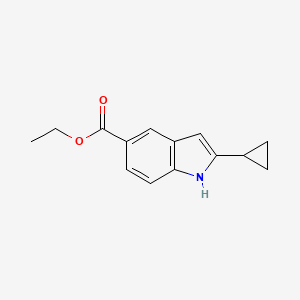
![N-Methyl-1-(pyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B12954836.png)

